molecular formula C9H15N3S B1439232 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 885699-33-2

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine

Cat. No.: B1439232
CAS No.: 885699-33-2
M. Wt: 197.3 g/mol
InChI Key: JZBJFMUAZJMOCI-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine is a heterocyclic compound that features a thiazole ring and a piperazine moiety. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry

Biochemical Analysis

Biochemical Properties

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The nature of this interaction involves binding to the enzyme, leading to the stabilization of the DNA-topoisomerase complex, which can result in DNA strand breaks and cell death.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce a G2 cell cycle arrest, which halts cell division and can lead to apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with topoisomerase II results in enzyme inhibition, causing DNA damage and subsequent cell death . Furthermore, this compound can alter gene expression by binding to DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects observed in in vitro and in vivo studies include sustained cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, toxic or adverse effects can occur, including severe DNA damage and cell death . Threshold effects observed in studies indicate that there is a narrow therapeutic window for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into the nucleus, where it can interact with DNA and nuclear proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus allows it to exert its effects on DNA and gene expression.

Preparation Methods

The synthesis of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine typically involves the reaction of 4-methyl-1,3-thiazole with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Comparison with Similar Compounds

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBJFMUAZJMOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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